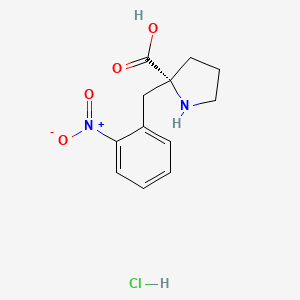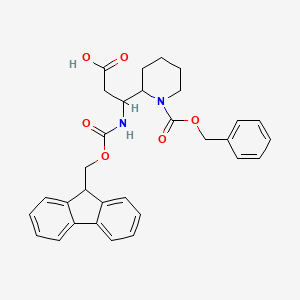
2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative . It has been used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the preparation of various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile using a three-step procedure . Another study reported the design and synthesis of a new series of pyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been analyzed in several studies . These studies have used techniques such as molecular docking to examine the binding mode of the synthesized compounds against the proposed targets .Chemical Reactions Analysis
The chemical reactions involving this compound and its derivatives have been studied in the context of their cytotoxic activities against various human tumor cell lines . These compounds have been found to exhibit moderate antiproliferative activity against the tested cell lines .Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives has been investigated in several studies . For example, a study reported that these compounds could be used as ATP mimicking tyrosine kinase inhibitors of EGFR . Another study suggested that these compounds could have antitubercular activity against Mycobacterium tuberculosis strain H37Rv .
Orientations Futures
The future directions for the research on 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further investigation of their potential as anticancer agents targeting EGFR and as antitubercular agents against Mycobacterium tuberculosis . Additionally, further studies could explore the synthesis of new derivatives and their potential therapeutic applications .
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHQIRJJFLMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662757 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032229-36-9 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







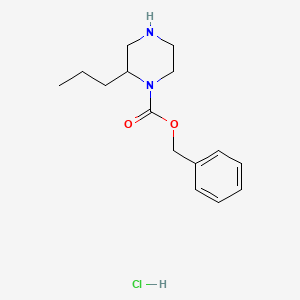
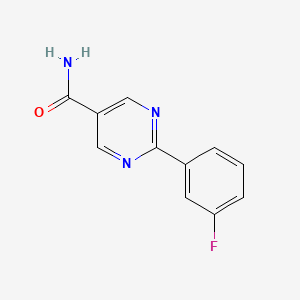

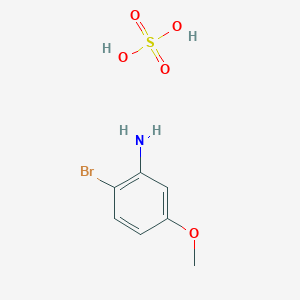
![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)
